methyl (3R,5R)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carboxylate
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Overview
Description
Methyl (3R,5R)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carboxylate is a spirocyclic compound characterized by a unique structural framework. This compound features a spiro junction where a six-membered oxygen-containing ring and a five-membered nitrogen-containing ring share a single carbon atom. Such spirocyclic structures are of significant interest in medicinal chemistry due to their rigidity and three-dimensional shape, which can enhance the binding affinity and selectivity of drug molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R,5R)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carboxylate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable precursor. For instance, a precursor containing both an amine and an epoxide group can undergo intramolecular cyclization to form the spirocyclic structure.
Esterification: The carboxylic acid group in the spirocyclic intermediate can be esterified using methanol in the presence of an acid catalyst to yield the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic route for large-scale synthesis. This includes:
Selection of Catalysts: Using efficient and recyclable catalysts to minimize costs and environmental impact.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (3R,5R)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones or aldehydes within the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can replace certain functional groups with others, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.
Scientific Research Applications
Methyl (3R,5R)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: The compound can be used in the development of new materials with specialized properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which methyl (3R,5R)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for a high degree of specificity in binding, which can modulate the activity of these targets. The pathways involved may include inhibition or activation of enzymatic activity, receptor binding, or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- 2-Methyl-2-propanyl (3R,5R,6S)-3,6-diphenyl-1-oxa-7-azaspiro[4.5]decane-7-carboxylate
Uniqueness
Methyl (3R,5R)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C11H19NO3 |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
methyl (3R,5R)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-12-8-9(10(13)14-2)7-11(12)5-3-4-6-15-11/h9H,3-8H2,1-2H3/t9-,11-/m1/s1 |
InChI Key |
NIXAEEMZDYRQIB-MWLCHTKSSA-N |
Isomeric SMILES |
CN1C[C@@H](C[C@]12CCCCO2)C(=O)OC |
Canonical SMILES |
CN1CC(CC12CCCCO2)C(=O)OC |
Origin of Product |
United States |
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